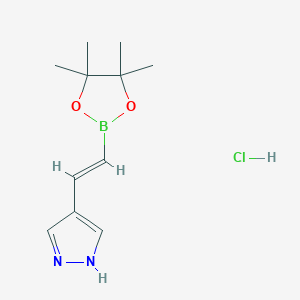![molecular formula C8H9ClS B13604288 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene typically involves the chloromethylation of thiophene derivatives. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the thiophene ring then attack the electrophilic carbon, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the chloromethyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products
Substitution: Formation of thiophene derivatives with various functional groups.
Oxidation: Production of sulfoxides and sulfones.
Reduction: Formation of methyl-substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-methylthiophene: A derivative with a methyl group instead of a chloromethyl group.
2-chloromethylthiophene: A closely related compound with similar reactivity.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H9ClS |
|---|---|
Poids moléculaire |
172.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H9ClS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5H2 |
Clé InChI |
JVXFZPJNAVDFQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)


![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)







